molecular formula C11H12N2O5S B1438749 6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid CAS No. 1155538-89-8

6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid

Cat. No.: B1438749
CAS No.: 1155538-89-8
M. Wt: 284.29 g/mol
InChI Key: FEALAHKKLPRQDT-UHFFFAOYSA-N
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Description

6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid, also known as DTSP, is a chemical compound that has recently gained attention in the scientific research community. DTSP is a derivative of thiomorpholine and pyridine and has been synthesized as a potent and selective inhibitor of cysteine proteases.

Scientific Research Applications

  • Applications in Pharmaceutical and Nutritional Supplement Synthesis : Pyridine-2-carboxylic acid, also known as picolinic acid, which is structurally related to the compound , is used in producing pharmaceuticals, herbicides, and metal salts for nutritional supplements. Enzymatic oxidation of 3-hydroxyanthranilic acid is one biosynthesis route for producing this acid (Datta & Kumar, 2014).

  • Potential in Catalysis, Coordination Chemistry, and Molecular Devices : Coupling picolinic acid with N-alkylanilines, which is a process closely related to the chemistry of the specified compound, can lead to a range of mono- and bis-amides. These amides have potential applications in catalysis, coordination chemistry, and as components in molecular devices (Devi et al., 2015).

  • Role in Supramolecular Chemistry : Studies on pyridine and pyrazine monocarboxylic acids, which include structural analogs of the compound, have shown the importance of carboxylic acid-pyridine supramolecular synthons in crystal engineering strategies. This indicates potential applications in designing molecular structures for various scientific purposes (Vishweshwar et al., 2002).

  • Importance in Organic Synthesis : The compound's structural framework is relevant in the synthesis of various organic molecules. For example, 5-chloroisoxazoles have been used as starting materials for the preparation of amides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids. This showcases the compound's relevance in organic synthesis processes (Agafonova et al., 2022).

  • Use in Advanced Reaction Product Identification : Research has been conducted on identifying advanced reaction products originating from initial Michael adducts involving compounds structurally related to the specified chemical. This indicates its potential use in studying protein reactivity and biological activity (Shimozu et al., 2009).

Properties

IUPAC Name

6-(1,1-dioxo-1,4-thiazinane-4-carbonyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c14-10(13-4-6-19(17,18)7-5-13)8-2-1-3-9(12-8)11(15)16/h1-3H,4-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEALAHKKLPRQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=O)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid
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6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid
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6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid
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6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid
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6-(1,1-Dioxo-1lambda6-thiomorpholine-4-carbonyl)pyridine-2-carboxylic acid

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